(Z)-6,6'-dibromo-1,1'-bis(2-decyltetradecyl)-1H,1'H,2H,2'H-[3,3'-biindolylidene]-2,2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6,6’-dibromo-1,1’-bis(2-decyltetradecyl)-1H,1’H,2H,2’H-[3,3’-biindolylidene]-2,2’-dione is a complex organic compound characterized by its unique structure and properties. This compound is part of the biindolylidene family, known for their applications in various scientific fields due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6,6’-dibromo-1,1’-bis(2-decyltetradecyl)-1H,1’H,2H,2’H-[3,3’-biindolylidene]-2,2’-dione typically involves multiple steps, including bromination and alkylation reactions. The process begins with the preparation of the indole derivatives, followed by bromination using N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at specific positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-6,6’-dibromo-1,1’-bis(2-decyltetradecyl)-1H,1’H,2H,2’H-[3,3’-biindolylidene]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(Z)-6,6’-dibromo-1,1’-bis(2-decyltetradecyl)-1H,1’H,2H,2’H-[3,3’-biindolylidene]-2,2’-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of (Z)-6,6’-dibromo-1,1’-bis(2-decyltetradecyl)-1H,1’H,2H,2’H-[3,3’-biindolylidene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and alkyl chains play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to the modulation of various biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-bis(2-decyltetradecyl)-3,6-di(selenophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 2,3-bis(9-(2-decyltetradecyl)-9H-carbazol-3-yl)dithieno[3,2-f:2’3’-h]quinoxaline
Uniqueness
(Z)-6,6’-dibromo-1,1’-bis(2-decyltetradecyl)-1H,1’H,2H,2’H-[3,3’-biindolylidene]-2,2’-dione stands out due to its unique combination of bromine atoms and long alkyl chains, which impart distinct chemical and physical properties. These features make it particularly useful in applications requiring high stability and reactivity .
Properties
Molecular Formula |
C64H104Br2N2O2 |
---|---|
Molecular Weight |
1093.3 g/mol |
IUPAC Name |
6-bromo-3-[6-bromo-1-(2-decyltetradecyl)-2-oxoindol-3-ylidene]-1-(2-decyltetradecyl)indol-2-one |
InChI |
InChI=1S/C64H104Br2N2O2/c1-5-9-13-17-21-25-27-31-35-39-43-53(41-37-33-29-23-19-15-11-7-3)51-67-59-49-55(65)45-47-57(59)61(63(67)69)62-58-48-46-56(66)50-60(58)68(64(62)70)52-54(42-38-34-30-24-20-16-12-8-4)44-40-36-32-28-26-22-18-14-10-6-2/h45-50,53-54H,5-44,51-52H2,1-4H3 |
InChI Key |
PVMMSQLECORHND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.